![molecular formula C9H15ClN2O2 B561837 N-[2-(Trimethylammonium)ethyl]maleimide Chloride CAS No. 69684-10-2](/img/structure/B561837.png)

N-[2-(Trimethylammonium)ethyl]maleimide Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

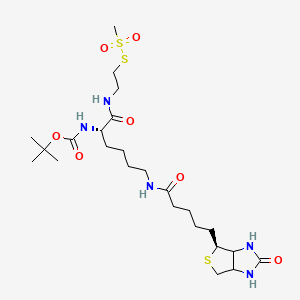

“N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is a compound with the CAS number 69684-10-2 . It’s a thiol reactive compound that forms mixed disulfides . It’s used for research purposes .

Molecular Structure Analysis

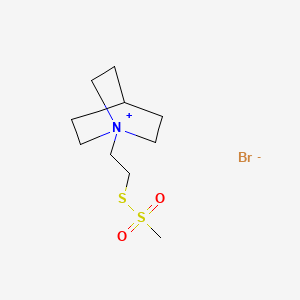

The molecular formula of “N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is C9H21N2.Cl . The IUPAC name is trimethyl (2-pyrrolidin-1-ylethyl)azanium;chloride .Chemical Reactions Analysis

“N-[2-(Trimethylammonium)ethyl]maleimide Chloride” is known to react specifically and rapidly with thiols to form mixed disulfides .Applications De Recherche Scientifique

Thiol Derivatization in Biological Samples

N-[2-(Trimethylammonium)ethyl]maleimide Chloride: is used for the derivatization of biological thiols. This process is crucial for protecting thiols from oxidation during sample manipulation, which is a common challenge in the accurate measurement of thiol concentrations. The compound has been shown to enhance signals in electrospray ionization (ESI) and improve the migration times in chromatography, making it a preferred reagent for thiol protection .

Mécanisme D'action

Target of Action

N-[2-(Trimethylammonium)ethyl]maleimide Chloride is a thiol reactive compound . It primarily targets cysteine residues in proteins and peptides . The cysteine residues are crucial for the structure and function of many proteins, and their modification can significantly impact the protein’s activity.

Mode of Action

The compound forms stable thioether bonds with sulfhydryl groups, specifically those found in cysteine residues . This reaction is virtually irreversible, resulting in the permanent modification of the target protein . The compound is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .

Biochemical Pathways

The compound’s action affects various biochemical pathways, primarily those involving proteins with cysteine residues. For instance, it has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .

Pharmacokinetics

Given its reactivity and irreversible binding to cysteine residues, it is likely to have a significant impact on the bioavailability of target proteins .

Result of Action

The compound’s action results in the modification of cysteine residues, altering the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific role of the modified protein.

Action Environment

The compound’s action can be influenced by environmental factors such as pH. The reaction with thiols occurs in the pH range 6.5–7.5 . At a more alkaline pH, the compound may react with amines or undergo hydrolysis . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAWJICOFZTNGY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662222 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69684-10-2 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)